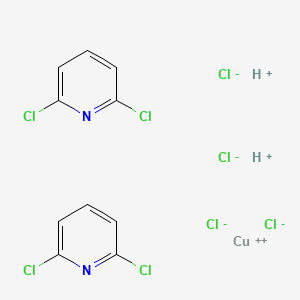
copper;2,6-dichloropyridine;hydron;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;2,6-dichloropyridine;hydron;tetrachloride is a complex compound that combines copper ions with 2,6-dichloropyridine and tetrachloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;2,6-dichloropyridine;hydron;tetrachloride typically involves the reaction of copper chloride with 2,6-dichloropyridine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where copper chloride and 2,6-dichloropyridine are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Copper;2,6-dichloropyridine;hydron;tetrachloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ions to lower oxidation states.
Substitution: The 2,6-dichloropyridine ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation states of copper, while substitution reactions may produce new copper complexes with different ligands.
Scientific Research Applications
Copper;2,6-dichloropyridine;hydron;tetrachloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and substitution reactions.
Biology: The compound has been studied for its potential antiproliferative activity against certain cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of other complex compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of copper;2,6-dichloropyridine;hydron;tetrachloride involves its interaction with molecular targets and pathways. The copper ions can participate in redox reactions, influencing various biochemical processes. The 2,6-dichloropyridine ligand can interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor used in the synthesis of the complex.
Copper(II) chloride: Another copper complex with different ligands.
Pentachloropyridine: A perhalogenated compound with broad applications in organic synthesis.
Uniqueness
Copper;2,6-dichloropyridine;hydron;tetrachloride is unique due to its specific combination of copper ions and 2,6-dichloropyridine, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.
Properties
CAS No. |
118963-01-2 |
|---|---|
Molecular Formula |
C10H8Cl8CuN2 |
Molecular Weight |
503.3 g/mol |
IUPAC Name |
copper;2,6-dichloropyridine;hydron;tetrachloride |
InChI |
InChI=1S/2C5H3Cl2N.4ClH.Cu/c2*6-4-2-1-3-5(7)8-4;;;;;/h2*1-3H;4*1H;/q;;;;;;+2/p-2 |
InChI Key |
MVOODFBEHQLOCV-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].C1=CC(=NC(=C1)Cl)Cl.C1=CC(=NC(=C1)Cl)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















